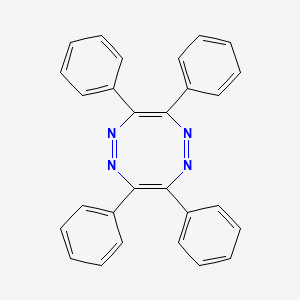
3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine is an organic compound with the molecular formula C28H20N4 It is a member of the tetrazocine family, characterized by a four-membered ring containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine typically involves the reaction of tetraphenylcyclopentadienone with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at around 0°C to room temperature to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of tetraphenyl-1,2,5,6-tetrazocine-3,4-dione.
Reduction: Formation of partially or fully reduced tetrazocine derivatives.
Substitution: Formation of brominated or nitrated tetrazocine derivatives.
Aplicaciones Científicas De Investigación
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine involves its interaction with molecular targets through its nitrogen atoms and phenyl groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine.
Tetraphenylporphyrin: Shares structural similarities with tetrazocine compounds and is used in similar applications.
Tetraphenylmethane: Another compound with multiple phenyl groups, used in organic synthesis.
Uniqueness
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine is unique due to its tetrazocine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
75564-22-6 |
|---|---|
Fórmula molecular |
C28H20N4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(3Z,7Z)-3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine |
InChI |
InChI=1S/C28H20N4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-32-28(24-19-11-4-12-20-24)27(31-29-25)23-17-9-3-10-18-23/h1-20H/b26-25-,28-27-,29-25?,30-26?,31-27?,31-29?,32-28?,32-30? |
Clave InChI |
CFTFRXWBXHLEJY-FOXLGCTGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C/2=C(/N=N/C(=C(\N=N2)/C3=CC=CC=C3)/C4=CC=CC=C4)\C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)
![4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968159.png)
![(5Z)-3-Isobutyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968174.png)
![2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol](/img/structure/B11968175.png)
![2-Methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11968178.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11968233.png)



